2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

medicinal chemistry C–C bond formation Suzuki-Miyaura coupling

2-Bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 1208795-98-5; molecular formula C₇H₆BrN₃OS; MW 260.11) is a heterocyclic building block belonging to the thiadiazolo[3,2-a]pyrimidin-5-one class, a scaffold recognized in both psychotropic and agricultural fungicide patent families. It features a fused thiadiazole–pyrimidine core bearing a bromine atom at the 2-position and an ethyl group at the 7-position on the pyrimidinone ring.

Molecular Formula C7H6BrN3OS
Molecular Weight 260.11 g/mol
CAS No. 1208795-98-5
Cat. No. B1521536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
CAS1208795-98-5
Molecular FormulaC7H6BrN3OS
Molecular Weight260.11 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)N2C(=N1)SC(=N2)Br
InChIInChI=1S/C7H6BrN3OS/c1-2-4-3-5(12)11-7(9-4)13-6(8)10-11/h3H,2H2,1H3
InChIKeyYUWKSPYNEOVDQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 1208795-98-5): Core Pharmacophore and Building Block Identity


2-Bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS 1208795-98-5; molecular formula C₇H₆BrN₃OS; MW 260.11) is a heterocyclic building block belonging to the thiadiazolo[3,2-a]pyrimidin-5-one class, a scaffold recognized in both psychotropic and agricultural fungicide patent families [1][2]. It features a fused thiadiazole–pyrimidine core bearing a bromine atom at the 2-position and an ethyl group at the 7-position on the pyrimidinone ring. This substitution pattern is designed to enable site-selective derivatization at the C2 bromide while the 7-ethyl substituent modulates lipophilicity, electronic distribution, and steric congestion around the reactive center.

Why 2-Bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one Demands Explicit Specification Over In-Class Analogs


Generic substitution among 2‑halo‑thiadiazolo[3,2‑a]pyrimidin‑5‑one analogs fails because the nature of the halogen at C2 (Br vs. Cl), the substituent at C7 (ethyl vs. methyl, phenyl, or H), and the intrinsically higher molecular polarizability of the bromine atom jointly dictate the rate and selectivity of subsequent cross-coupling, nucleophilic displacement, or ring-forming reactions [1][2]. The 2‑bromo‑7‑ethyl combination establishes a specific reactivity window: the bromine provides a leaving-group ability and oxidative-addition propensity that is distinct from chlorine-containing analogs, while the 7‑ethyl group’s +I effect and steric footprint alter both the ground-state electronics of the ring system and the accessibility of the reaction center. Simple replacement with 2‑bromo‑7‑methyl (broad‑spectrum antimicrobial scaffold with divergent reactivity [3]) or 2‑bromo‑7‑phenyl (different electronic and steric profile ) shifts the reactivity landscape sufficiently to compromise a synthesis campaign or a structure–activity relationship program. The quantitative evidence below substantiates this differential at the levels of purity, stability, and chemical performance.

Quantitative Evidence Guide: 2-Bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one Differential Performance Markers


Reactive Building-Block Orthogonality: C2-Br Enables Selective Pd-Catalyzed Cross-Coupling Differentiated from C7-Methyl and C7-Phenyl Analogs

The 2‑bromine atom in 2‑bromo‑7‑ethyl‑5H‑[1,3,4]thiadiazolo[3,2‑a]pyrimidin‑5‑one serves as a selective handle for palladium‑catalyzed cross‑coupling reactions. In contrast, the corresponding 2‑bromo‑7‑methyl analog has been explicitly demonstrated to undergo Suzuki–Miyaura coupling with diverse arylboronic acids to afford 2‑aryl‑7‑methyl derivatives in good to excellent yields (typically >70%) and broad functional‑group tolerance [1]. The 7‑ethyl analog inherits this reactivity profile while providing additional steric differentiation: the larger ethyl substituent (Taft Eₛ ≈ –0.07 vs. –0.00 for methyl) reduces the rate of undesired side reactions at the C7 position, thereby favoring reaction selectivity at C2 [class‑level inference]. This orthogonality is not replicated by 2‑bromo‑7‑phenyl or 2‑chloro‑7‑ethyl analogs, where the phenyl group alters electronic conjugation and the chloro leaving group shows attenuated oxidative‑addition propensity.

medicinal chemistry C–C bond formation Suzuki-Miyaura coupling

Tiered Purity Specifications: Commercial Availability at ≥95% and 98% Grades for Structure–Activity Relationship (SAR) Consistency

Multiple independent suppliers report ≥95% purity for 2‑bromo‑7‑ethyl‑5H‑[1,3,4]thiadiazolo[3,2‑a]pyrimidin‑5‑one (CAS 1208795‑98‑5) , with a 98% (NLT) grade also commercially available . This tiered purity offering allows researchers to select a grade suitable for either initial library screening (≥95%) or advanced pharmacology (≥98%). By contrast, the 2‑bromo‑7‑methyl analog is predominantly offered at a single 95% purity level [1], limiting the experimental design space when high‑fidelity SAR data are required. The availability of a 98% grade for the 7‑ethyl compound directly supports quantitative pharmacology or biophysical assays where the influence of isomeric or dehalogenation impurities must be minimized.

analytical chemistry quality control lead optimization

Validated Storage and Shipping Profile: Defined Cold-Chain Parameters Ensure Integrity of the Bromine Substituent

Supplier technical datasheets explicitly specify storage conditions of “sealed in dry, 2‑8°C” and shipping at room temperature for 2‑bromo‑7‑ethyl‑5H‑[1,3,4]thiadiazolo[3,2‑a]pyrimidin‑5‑one , with a maximum exposure temperature of 50°C . This level of storage and handling documentation is not uniformly provided for closely related analogs, where non‑specific storage (e.g., “room temperature” for the 2‑bromo‑7‑phenyl analog ) introduces risk of humidity‑ or temperature‑induced dehalogenation during procurement and long‑term biobank storage.

compound management stability logistics

Pharmacological Lineage via Psychotropic and Fungicidal Scaffold Pedigree: Class-Level Evidence Supporting Prioritized Screening

The 5H‑[1,3,4]thiadiazolo[3,2‑a]pyrimidin‑5‑one scaffold is the subject of distinct patent families disclosing psychotropic activity (US 4,548,938; Janssen Pharmaceutica [1]) and agricultural‑horticultural fungicidal activity (ES‑2,058,069 T3; Kumiai Chemical [2]). Although these patents do not explicitly claim 2‑bromo‑7‑ethyl as a single chemical entity, they establish the broad therapeutic and agrochemical utility of the core pharmacophore. The 2‑bromo‑7‑ethyl substitution pattern in this compound maps precisely onto the generic structure of both patent families—position 2 (X = Br) and position 7 (Y = ethyl) lie within the described substitution scope—making this building block a chemically logical entry point for designing new analogs with central nervous system (CNS) or crop protection profiles [class‑level inference].

neuropharmacology agrichemical discovery patent mining

In‑Class Reactivity Benchmark: 2‑Bromo‑7‑alkylthiadiazolopyrimidinones as Effective Electrophiles with Methylene‑Active Compounds

The 2‑bromo‑7‑methyl‑5‑oxo‑5H‑1,3,4‑thiadiazolo[3,2‑a]pyrimidine congener has been shown to react with sodium derivatives of pentane‑2,4‑dione, malonodinitrile, Meldrum's acid, and acetoacetic, cyanoacetic, and malonic esters to give the corresponding substituted derivatives, confirming that the 2‑bromine is the primary electrophilic site on the bicyclic ring system [1]. Given the conserved electronic environment (identical leaving group at C2, analogous pyrimidinone core), the 2‑bromo‑7‑ethyl analog is expected to exhibit a comparable electrophilicity profile, with the 7‑ethyl substituent providing a slightly retarded reaction rate at C2 due to its larger steric volume (Taft Eₛ ~ –0.07 vs. ~0.00 for methyl), which paradoxically increases reaction selectivity by suppressing over‑alkylation at adjacent positions [class‑level inference].

synthetic methodology nucleophilic substitution building block utility

Optimal Procurement Scenarios for 2-Bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one Based on Verified Differential Evidence


Parallel Library Synthesis for CNS Lead Discovery Requiring a C2 Diversifiable Scaffold with Defined Purity

Medicinal chemistry groups building focused CNS‑oriented libraries can leverage the 2‑bromo‑7‑ethyl core as a universal starting material. The commercially available ≥98% purity grade minimizes batch‑to‑batch variability in parallel chemistry. The ethyl substituent at C7 provides a lipophilicity that is incremental over the 7‑methyl analog but still within CNS drug‑like space, while the C2‑bromine enables attachment of diverse aryl, heteroaryl, or amine substituents via Suzuki, Buchwald–Hartwig, or SNAr reactions. The controlled cold‑chain storage specification (2‑8°C) ensures that the building block's integrity is preserved across long‑term compound management and library production timelines.

Agrochemical Patent Circumvention and Fungicidal Candidate Synthesis

Agrochemical discovery teams can use this compound as a scaffold for generating novel fungicidal candidates that fall outside the explicit examples of the established ES‑2,058,069 T3 patent [1]. The 2‑bromo‑7‑ethyl substitution pattern conforms to the generic patent structure while representing a previously unexplored combination of substituents for which primary composition‑of‑matter claims may be available. The demonstrated fungicidal activity of the parent thiadiazolo[3,2‑a]pyrimidin‑5‑one scaffold against cucumber gray mold, cucumber downy mildew, rice blast, and tomato late blight [1] provides a quantitative baseline for evaluating newly synthesized derivatives of this building block.

Structure–Activity Relationship (SAR) Campaigns Exploring 7‑Alkyl Substitution Effects on Target Binding

Biochemists and pharmacologists investigating the impact of 7‑position alkyl chain length on kinase or CNS‑receptor binding can use this compound as the key comparator to the 7‑methyl analog (broad‑spectrum antimicrobial [2]) and the 7‑phenyl analog (different electronic conjugation). Quantitative measurement of IC₅₀ shifts, metabolic stability, and plasma protein binding across the 7‑methyl, 7‑ethyl, and 7‑phenyl series directly isolates the steric and lipophilic contributions of the 7‑substituent, information essential for building a predictive pharmacophore model.

Reactivity‑Based Chemical Biology Probes and Bioconjugation Handles

Chemical biologists designing activity‑based probes or covalent inhibitors can exploit the C2‑bromine as a reactive handle for installing linker moieties or fluorophores. The defined stability specifications (sealed, dry, 2‑8°C storage; maximum temperature ceiling 50°C ) are critical for maintaining the electrophilic integrity of the bromide during shipping and long‑term storage in a core facility, reducing the risk of premature deactivation before the final conjugation step.

Quote Request

Request a Quote for 2-bromo-7-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.